2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one
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Overview
Description
- This compound belongs to the class of 1,3,4-thiadiazole derivatives, which have attracted attention due to their diverse biological activities.
- Sulfonamide derivatives, like the one we’re discussing, exhibit a wide range of biological effects, including antibacterial, antifungal, and antiviral properties .
- The structure of the compound is as follows:
2-[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl-1-(4-fluorophenyl)ethan-1-one
Preparation Methods
- The synthesis of this compound involves several steps:
- Esterification of 4-chlorobenzoic acid with methanol.
- Hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (intermediate).
- Conversion of the intermediate into sulfonyl chloride.
- Nucleophilic attack of amines to form the title sulfonamides .
- Industrial production methods may vary, but the synthetic routes remain consistent.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would include derivatives with modified substituents.
Scientific Research Applications
- In chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
- In biology: Assessing its impact on cellular processes, enzyme inhibition, and potential therapeutic applications.
- In medicine: Exploring its antiviral properties and potential drug development.
- In industry: Considering its use in agrochemicals or other industrial applications.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the exact pathways and receptors involved.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, we can compare it to other 1,3,4-thiadiazoles.
- Its uniqueness may lie in the combination of the 4-chlorophenyl and 4-fluorophenyl substituents.
Remember that this compound’s properties and applications are still an active area of research, and ongoing studies may reveal additional insights.
Properties
Molecular Formula |
C18H15ClFN3OS |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C18H15ClFN3OS/c1-2-23-17(13-3-7-14(19)8-4-13)21-22-18(23)25-11-16(24)12-5-9-15(20)10-6-12/h3-10H,2,11H2,1H3 |
InChI Key |
DLFOCXFZLQDRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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